Mercury orange

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

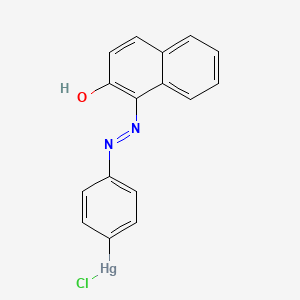

The synthesis of Mercury orange typically involves the reaction of 2-hydroxy-1-naphthylamine with p-chloromercuriphenyl diazonium chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired azo compound. The product is then purified by washing with boiling 50% ethanol and recrystallizing from 1-butanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Mercury orange undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.

Substitution: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces aromatic amines .

Wissenschaftliche Forschungsanwendungen

Historical Context and Chemical Properties

Mercury Orange was first investigated in the late 1940s and has been recognized for its specificity in staining thiol groups. Initial studies confirmed its effectiveness as a histochemical reagent, particularly for demonstrating the presence of sulfhydryl groups in biological tissues. Despite some recent challenges to its specificity, it remains a valuable tool in histochemistry due to its ability to react with various biological molecules, including nucleic acids and proteins .

Scientific Research Applications

1. Histochemistry:

- Staining Specificity: this compound is known for its selective staining of thiol groups. Its application has been validated through various studies, establishing it as a reliable reagent for visualizing cellular components .

- Case Studies: Research has demonstrated that this compound can effectively stain cysteine residues in proteins and nucleic acids, making it useful for studying cellular structures and functions .

2. Environmental Remediation:

- Mercury Detection and Removal: Recent innovations have explored the use of polymers derived from waste products (like orange peels) to remediate mercury pollution. For instance, a polymer called sulphur-limonene polysulfide changes color upon binding with mercury, providing a visual cue for detection while also facilitating removal from contaminated water sources .

- Case Studies: Preliminary studies indicate that this polymer can remove up to 50% of mercury from water in a single application, showcasing its potential for large-scale environmental clean-up efforts .

Comparative Analysis of this compound Applications

| Application Area | Specific Use Case | Effectiveness | Notes |

|---|---|---|---|

| Histochemistry | Staining of thiol groups in tissues | High specificity for cysteine and nucleic acids | Long-standing use; validated by multiple studies |

| Environmental Science | Remediation of mercury pollution using polymers | Up to 50% removal efficiency per treatment | Innovative use of waste materials; non-toxic |

Future Directions and Research Opportunities

The ongoing research into the applications of this compound highlights several promising avenues:

- Enhanced Staining Techniques: Continued exploration into improving the specificity and sensitivity of this compound for various biological targets could expand its utility in histochemistry.

- Environmental Applications: The development of new materials that leverage the properties of this compound for environmental remediation presents an exciting field for future research. Collaborations between universities and industry could facilitate the commercialization of these technologies, potentially leading to significant advancements in pollution management strategies .

Wirkmechanismus

The mechanism of action of Mercury orange involves its interaction with thiol groups in proteins and enzymes. The compound forms stable complexes with these groups, leading to inhibition of enzyme activity and disruption of cellular processes . This property is exploited in various biochemical assays and research applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Mercury orange: Similar in structure but with different substituents.

This compound: Another name for the same compound.

Azo Dyes: A broad class of compounds with similar azo linkages but different functional groups.

Uniqueness

This compound is unique due to its specific interaction with thiol groups, making it particularly useful in biochemical assays and research . Its vibrant color also makes it valuable in the dye and pigment industry .

Biologische Aktivität

Mercury orange, a synthetic dye, has garnered attention for its biological activities, particularly in the context of toxicity and its potential effects on human health. This article explores the biological activity of this compound, focusing on its toxicological implications, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a type of azo dye that contains mercury as part of its chemical structure. It is primarily used in various industrial applications, including textiles and plastics. However, due to its mercury content, it poses significant health risks, particularly through environmental contamination and exposure.

Mechanisms of Toxicity

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress : Mercury compounds are known to generate reactive oxygen species (ROS), leading to oxidative stress in cells. This oxidative stress can damage cellular components, including lipids, proteins, and DNA.

- Neurotoxicity : Studies have shown that mercury exposure can lead to neurotoxic effects, impacting cognitive functions and motor skills. The mechanism involves disruption of neurotransmitter systems and induction of apoptosis in neuronal cells.

- Nephrotoxicity : Research indicates that this compound can cause kidney damage by inducing nephrotoxicity. This is characterized by alterations in kidney function and structure, often assessed through histological examinations.

1. Minamata Disease

One of the most notorious examples of mercury toxicity is Minamata disease, which resulted from industrial discharge of methylmercury into Minamata Bay in Japan. While not directly related to this compound, it exemplifies the severe health impacts associated with mercury exposure. The disease is characterized by neurological symptoms such as ataxia, sensory disturbances, and cognitive decline due to bioaccumulation of mercury in the food chain .

2. Nephroprotective Effects of Citrus sinensis

A study investigating the nephroprotective effects of Citrus sinensis (sweet orange) against mercuric chloride-induced toxicity provides insights into potential mitigative strategies against mercury-induced damage. The study found that extracts from orange peel exhibited antioxidant properties that could counteract oxidative stress caused by mercury exposure .

Research Findings

Recent studies have emphasized the importance of understanding the biological activity of compounds like this compound:

- Histological Evaluations : Histological assessments have revealed significant kidney damage in animal models exposed to this compound. These findings underscore the need for careful monitoring and regulation of such compounds in industrial applications .

- Antioxidant Properties : Compounds derived from natural sources like orange peel have been shown to possess antioxidant properties that may mitigate some toxic effects associated with mercury exposure. This highlights a potential area for therapeutic intervention .

Eigenschaften

IUPAC Name |

chloro-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]phenyl]mercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N2O.ClH.Hg/c19-15-11-10-12-6-4-5-9-14(12)16(15)18-17-13-7-2-1-3-8-13;;/h2-11,19H;1H;/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDEIGFNQWMSEKG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)[Hg]Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClHgN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301183052 | |

| Record name | Chloro[4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]phenyl]mercury | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301183052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3076-91-3 | |

| Record name | Chloro[4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]phenyl]mercury | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3076-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC105538 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chloro[4-[2-(2-hydroxy-1-naphthalenyl)diazenyl]phenyl]mercury | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301183052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro[p-[(2-hydroxy-1-naphthyl)azo]phenyl]mercury | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.